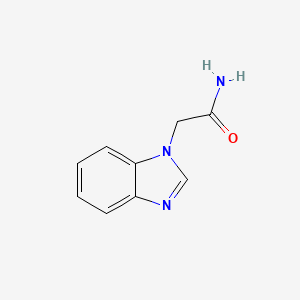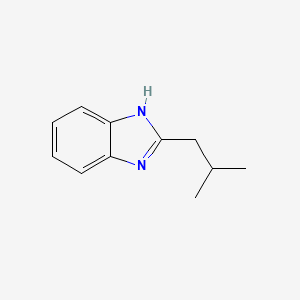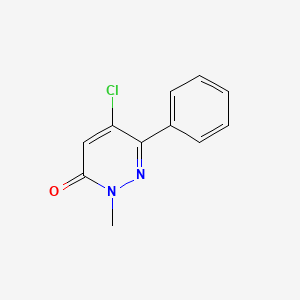
5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, along with the reaction conditions and yield.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Nucleophilic Substitution and Reaction Studies
- Chemical Reactions and Substitution Processes : The compound 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one has been studied for its behavior in chemical reactions, particularly nucleophilic substitution. For instance, it reacts with iodide ion, undergoing a transformation where the chloro group is replaced by an iodo group. This substitution process has been explored to understand its reaction mechanisms and the formation of new products (Károlyházy et al., 2010).
Synthesis and Chemical Properties
- Insecticidal Activity Research : Research has been conducted on synthesizing derivatives of 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one for insecticidal applications. Studies found that certain derivatives displayed effective insecticidal activities, particularly against Plutella xylostella, a common agricultural pest. This research contributes to the development of new insecticides with specific chemical properties (Wu et al., 2012).
- Phytotoxic Activity for Plant Pigment Formation : Another application is in the field of agriculture, where 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one analogs have been tested for their phytotoxic activity. These studies are vital in understanding how different chemicals can affect plant pigment formation, which is crucial for agricultural practices and the study of plant biology (Sandmann & Böger, 1982).
Advanced Chemical Synthesis and Applications
- Synthesis of Diazino-fused Tricyclic Systems : There's significant research in synthesizing diazino-fused tricyclic systems using 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one. These systems have potential applications in pharmaceuticals and materials science, indicating the versatility of this compound in synthetic chemistry (Tapolcsányi et al., 2002).
Corrosion Inhibition
- Steel Corrosion Inhibition : The compound and its derivatives have been studied for their potential as corrosion inhibitors, particularly in steel. This research is crucial for industries where corrosion of materials is a significant challenge, and effective inhibitors can save costs and improve safety (Zarrouk et al., 2012).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Please consult a professional chemist or a reliable database for accurate and detailed information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
5-chloro-2-methyl-6-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-10(15)7-9(12)11(13-14)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEPXRQIVMKNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343650 | |
| Record name | SBB055931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one | |
CAS RN |
33389-38-7 | |
| Record name | SBB055931 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



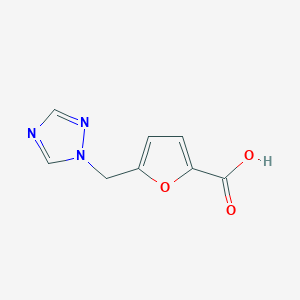





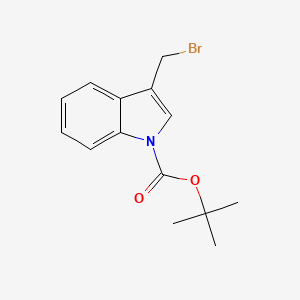

![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)
